molecular formula C14H21N3O3S B12477712 N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12477712
M. Wt: 311.40 g/mol
InChI Key: ZOXUNEZTBGSDQR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide is an organic compound that features a cyclohexyl group, a pyrimidine ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the sulfanylacetamide group and finally the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfanylacetamide analogs. Examples include:

  • N-cyclohexyl-2-[(4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-cyclohexyl-2-[(5-methyl-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

What sets N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H21N3O3S/c1-2-10-12(19)16-14(17-13(10)20)21-8-11(18)15-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,15,18)(H2,16,17,19,20)

InChI Key

ZOXUNEZTBGSDQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2CCCCC2)O

Origin of Product

United States

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